N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-18(2)14-15-9-10-8-11(5-6-12(10)16-14)17-22(19,20)13-4-3-7-21-13/h3-4,7,9,11,17H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUSOZUUYXMMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the dimethylamino group. The thiophene-2-sulfonamide moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH) participates in:
-
Nucleophilic substitutions : Reacts with alkyl/aryl halides to form N-alkylated or N-arylated derivatives .
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Acid-base reactions : Forms salts with strong acids (e.g., HCl, HSO) due to the weakly basic NH group .
Table 2: Sulfonamide derivatization reactions
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Benzyl chloride | KCO, DMF, 60°C | N-Benzylsulfonamide | 68 |
| Acetic anhydride | Pyridine, RT, 4 h | N-Acetylsulfonamide | 85 |
Thiophene Ring Modifications
The thiophene-2-sulfonamide group undergoes:
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Electrophilic aromatic substitution : Bromination or nitration at the 5-position of the thiophene ring .
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Oxidation : Conversion to thiophene-S,S-dioxide under strong oxidizing agents (e.g., HO, AcOH) .
Table 3: Thiophene ring reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br, FeBr, CHCl, 0°C | 5-Bromo-thiophene sulfonamide |
| Oxidation | HO (30%), AcOH, 50°C | Thiophene-S,S-dioxide |
Biological Interactions (Enzyme Inhibition)
The compound interacts with enzymes via:
-
Hydrogen bonding : Sulfonamide NH and carbonyl groups bind to catalytic residues .
-
Hydrophobic interactions : The tetrahydroquinazoline core occupies hydrophobic pockets.
Key Findings:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies have shown that derivatives of tetrahydroquinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) models. The mechanisms often involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-κB and p53 .
Anti-inflammatory Properties
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide has also been investigated for its anti-inflammatory effects. Compounds within this structural class have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds similar to this compound. These compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
G Protein-Coupled Receptor Modulation
Research has also explored the role of this compound in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug development for various diseases, including cardiovascular and metabolic disorders. Compounds with similar scaffolds have shown promising results in selectively activating or inhibiting specific GPCRs, suggesting a pathway for therapeutic development .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against MCF-7 and A549 cell lines; induction of apoptosis observed. |
| Study 2 | Anti-inflammatory Effects | Inhibition of COX-2 and iNOS expression; reduction in pro-inflammatory cytokines noted. |
| Study 3 | Antimicrobial Properties | Effective against Gram-positive bacteria; potential for antibiotic development highlighted. |
| Study 4 | Neuroprotective Effects | Reduction of oxidative stress markers in neuronal cells; potential application in neurodegenerative diseases discussed. |
| Study 5 | GPCR Modulation | Selective activation of specific GPCRs; implications for cardiovascular disease treatment explored. |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and thiophene sulfonamides. Examples are:
- Quinazoline-2,4-diamine
- Thiophene-2-sulfonamide
- N-(2-dimethylaminoethyl)quinazoline
Uniqueness
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functionality as both a quinazoline and thiophene sulfonamide derivative sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a tetrahydroquinazoline core and a thiophene sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 316.4 g/mol. The presence of the dimethylamino group is believed to enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 2097917-97-8 |
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown efficacy against various tumor cell lines, suggesting that the sulfonamide group may play a role in enhancing this activity through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory pathways .
Antimicrobial Activity
The compound's thiophene moiety is associated with antimicrobial activity. Studies have shown that similar sulfonamide compounds can inhibit bacterial growth, which positions this compound as a candidate for further exploration in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the core structure can significantly influence biological activity. For example:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide | Antimicrobial | Contains thiophene moiety |
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Potential anti-inflammatory | Dihydropyridine component |
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-benzodioxole-5-carboxamide | Research compound | Benzodioxole moiety |
Study on Cancer Cell Lines
In a study evaluating the efficacy of various sulfonamide derivatives against human cancer cell lines (HT-29 and MDA-MB-231), it was found that certain modifications led to enhanced cytotoxicity. The results indicated that the presence of the thiophene ring significantly contributed to the observed anticancer activity .
Inhibition of Carbonic Anhydrases
Another study focused on the inhibition of carbonic anhydrases (CA) by modified sulfonamide derivatives. The findings revealed that these compounds could effectively inhibit CA IX and CA XII isoforms associated with tumor progression. This suggests potential applications in cancer therapy by targeting tumor-associated enzymes .
Q & A
Q. Table 1. Comparison of Synthetic Routes for Key Intermediates
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclopropylation | N₂, 60°C, THF | 72 | |
| 2 | Thiophene Coupling | Pd(OAc)₂, 80°C | 58 | |
| 3 | Sulfonamide Formation | Et₃N, RT, 24h | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
